molecular formula C68H100N12O14S B1652417 MC-VC-PABC-Aur0101 CAS No. 1438849-92-3

MC-VC-PABC-Aur0101

Cat. No.: B1652417
CAS No.: 1438849-92-3
M. Wt: 1341.7 g/mol
InChI Key: OUOWRIRIGRPGBR-WUDDPNKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-VC-PABC-Aur0101 is a potent anticancer drug-linker conjugate designed for antibody-drug conjugates (ADCs). It comprises Aur0101, an auristatin microtubule inhibitor, connected through the MC-VC-PABC linker to enhance antitumor efficacy . This compound is known for its ability to target and kill cancer cells effectively, making it a valuable tool in cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: MC-VC-PABC-Aur0101 is synthesized by linking Aur0101, an auristatin microtubule inhibitor, with the MC-VC-PABC linker. The synthesis involves several steps, including the preparation of the linker and the conjugation of the drug to the linker. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product. The compound is usually produced in solid form and stored under nitrogen at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: MC-VC-PABC-Aur0101 undergoes various chemical reactions, including protease-cleavage, which is essential for its activation within the target cells . The compound is designed to be stable in systemic circulation but cleavable by intracellular proteases, ensuring targeted delivery of the cytotoxic agent.

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the conjugation reactions. The reaction conditions are carefully controlled to ensure the stability and efficacy of the final product .

Major Products Formed: The major product formed from the reactions involving this compound is the active cytotoxic agent Aur0101, which is released upon cleavage by intracellular proteases. This release mechanism ensures that the cytotoxic agent is delivered specifically to the target cancer cells, minimizing off-target effects .

Scientific Research Applications

MC-VC-PABC-Aur0101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying drug-linker conjugates and their stability. In biology and medicine, it is extensively researched for its potential in targeted cancer therapy, offering a promising approach to treating various types of cancer with minimal side effects .

Mechanism of Action

The mechanism of action of MC-VC-PABC-Aur0101 involves the targeted delivery of the cytotoxic agent Aur0101 to cancer cells. The MC-VC-PABC linker is designed to be cleaved by intracellular proteases, releasing Aur0101 within the target cells. Aur0101 then inhibits microtubule formation, leading to cell cycle arrest and apoptosis of the cancer cells . This targeted approach ensures that the cytotoxic agent is delivered specifically to the cancer cells, minimizing damage to healthy tissues.

Comparison with Similar Compounds

MC-VC-PABC-Aur0101 is unique in its design and efficacy compared to other similar compounds. Similar compounds include other auristatin-based ADCs, such as monomethyl auristatin E (MMAE) conjugates. While both compounds utilize auristatin as the cytotoxic agent, this compound offers enhanced stability and targeted delivery due to the specific design of the MC-VC-PABC linker .

Similar Compounds

  • Monomethyl auristatin E (MMAE) conjugates
  • Monomethyl auristatin F (MMAF) conjugates
  • Other auristatin-based ADCs

This compound stands out due to its unique linker design, which provides enhanced stability and targeted delivery, making it a valuable tool in cancer therapy .

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H100N12O14S/c1-13-43(6)58(51(92-11)39-55(84)79-36-21-25-50(79)59(93-12)44(7)60(85)74-49(63-70-34-37-95-63)38-45-22-16-14-17-23-45)78(10)64(88)57(42(4)5)76-65(89)68(8,9)77-67(91)94-40-46-27-29-47(30-28-46)72-61(86)48(24-20-33-71-66(69)90)73-62(87)56(41(2)3)75-52(81)26-18-15-19-35-80-53(82)31-32-54(80)83/h14,16-17,22-23,27-32,34,37,41-44,48-51,56-59H,13,15,18-21,24-26,33,35-36,38-40H2,1-12H3,(H,72,86)(H,73,87)(H,74,85)(H,75,81)(H,76,89)(H,77,91)(H3,69,71,90)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOWRIRIGRPGBR-WUDDPNKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H100N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438849-92-3
Record name Pelidotin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438849923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PELIDOTIN PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K9I5QJ3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MC-VC-PABC-Aur0101
Reactant of Route 2
Reactant of Route 2
MC-VC-PABC-Aur0101
Reactant of Route 3
Reactant of Route 3
MC-VC-PABC-Aur0101
Reactant of Route 4
Reactant of Route 4
MC-VC-PABC-Aur0101
Reactant of Route 5
MC-VC-PABC-Aur0101
Reactant of Route 6
MC-VC-PABC-Aur0101

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.